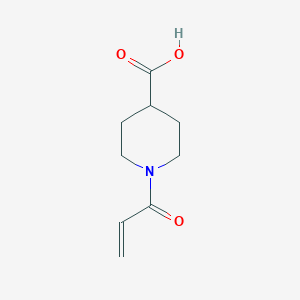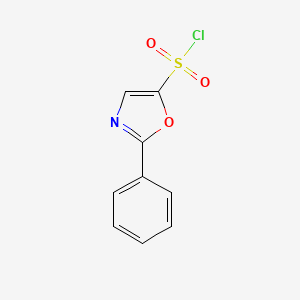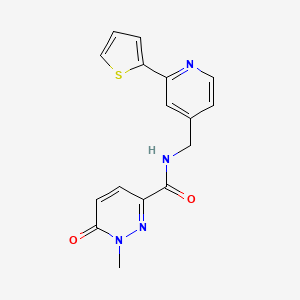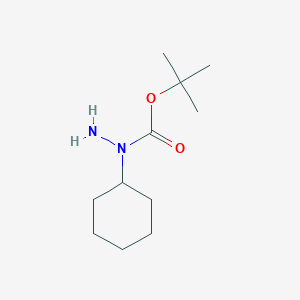![molecular formula C10H19ClN4O B3010984 3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2137704-32-4](/img/structure/B3010984.png)
3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1H-1,2,4-triazol-5-one, which is a type of triazole. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The compound has a 1,2,4-triazol-5-one ring and a cyclohexyl ring, which could exist in various conformations. The 1S,2S stereochemistry indicates that the two substituents on the cyclohexyl ring are in a trans configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole and cyclohexyl rings. The triazole ring might undergo reactions typical for heterocyclic compounds, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Properties
Synthesis and Structural Analysis : Research indicates the successful synthesis and structural characterization of various derivatives of 1,2,4-triazoles, such as methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride. These compounds were studied using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing insights into their structural and conformational characteristics (Dzygiel et al., 2004).
Selective Alkylation Processes : Studies have explored the selective alkylation of amino-1H-1,2,4-triazoles, revealing insights into the chemical behavior and potential applications in synthesizing novel compounds (Anders et al., 1997).
Photochemical Applications
- Photochemical Degradation Studies : Investigations into the photochemical degradation of N-arylmethyl derivatives of 3-amino-1,2,4-triazole have been conducted, showcasing the potential for developing photoactivatable compounds (Er-rhaimini & Mornet, 1992).
Spectroscopic Analysis
- Spectroscopic Characterization : The spectral and structural properties of 1,2,4-triazole derivatives have been extensively studied, with research focusing on their IR, NMR, and UV spectral data. Such studies provide valuable information on the electronic and molecular structure of these compounds (Yüksek et al., 2005).
Theoretical and Computational Studies
- Theoretical Predictions and Calculations : Theoretical approaches, including MO and ab initio methods, have been applied to 1,2,4-triazoles to predict their relative energies, activation barriers, and product formation, enhancing the understanding of their chemical behavior (Anders et al., 1997).
Potential Pharmacological Properties
- Investigation of Pharmacological Properties : While avoiding details on drug use and side effects, it's noted that the structure and pharmacological properties of 1,2,4-triazoles and their derivatives have been a subject of interest due to potential applications in medical practice (Gotsulya et al., 2018).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride' involves the conversion of starting materials through a series of chemical reactions to yield the final product. The pathway involves the protection of the amine group, followed by the formation of the triazole ring and the deprotection of the amine group. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of the compound.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Formic acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reaction with cyclohexanone and methylamine to yield N-methylcyclohexylamine", "Formation of the triazole ring by reaction of N-methylcyclohexylamine with sodium azide and formic acid to yield 3-[(1S,2S)-2-azidocyclohexyl]methyl-4-methyl-1H-1,2,4-triazol-5-one", "Deprotection of the amine group by reaction with sodium hydroxide to yield 3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one", "Addition of hydrochloric acid to yield the hydrochloride salt of the compound" ] } | |
Número CAS |
2137704-32-4 |
Fórmula molecular |
C10H19ClN4O |
Peso molecular |
246.74 g/mol |
Nombre IUPAC |
3-[[(1R,2R)-2-aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c1-14-9(12-13-10(14)15)6-7-4-2-3-5-8(7)11;/h7-8H,2-6,11H2,1H3,(H,13,15);1H/t7-,8-;/m1./s1 |
Clave InChI |
GEUHWZJJWFLVNJ-SCLLHFNJSA-N |
SMILES isomérico |
CN1C(=NNC1=O)C[C@H]2CCCC[C@H]2N.Cl |
SMILES |
CN1C(=NNC1=O)CC2CCCCC2N.Cl |
SMILES canónico |
CN1C(=NNC1=O)CC2CCCCC2N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)


![3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B3010916.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)

